molecular formula C8H10O3 B1661434 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 90989-09-6

6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B1661434
CAS No.: 90989-09-6
M. Wt: 154.16
InChI Key: YFXXQXCWRNTCCY-UHFFFAOYSA-N
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Description

The compound “CC1C2C(C1C)C(=O)OC2=O” is a cyclic organic compound with two rings. It contains carbon ©, hydrogen (H), and oxygen (O) atoms. The presence of the “=O” groups indicates that there are carbonyl groups in the molecule, which are common in many types of organic compounds, including ketones and carboxylic acids .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. The carbonyl groups in this compound could potentially be involved in reactions such as nucleophilic addition or redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties depend on the compound’s molecular structure .

Scientific Research Applications

Carbon Capture and Utilization (CCU)

  • Sustainable Production of High-Value-Added Chemicals: Research has focused on the sustainable production of chemicals from catalytic coupling of carbon dioxide (CO2) with nitrogenous small molecules. This approach aims to transform CO2, a greenhouse gas, into valuable chemicals like urea, methylamine, and ethylamine, highlighting the potential of carbon structures in mitigating climate change impacts through carbon neutrality efforts (Liu et al., 2022).

Catalysis and Chemical Synthesis

  • C1 Catalysis: The field of C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals, has seen significant advances. Research highlights include the development of highly efficient catalyst systems and reaction processes, which could be relevant for compounds with complex carbon structures (Bao et al., 2019).
  • Gas Fermentation of C1 Feedstocks: The conversion of C1 compounds like CO2 into value-added products using microorganisms presents an innovative approach to utilizing carbon compounds for environmental and economic benefits. This research area focuses on optimizing yields and technology for efficient use of gaseous feedstocks (Teixeira et al., 2018).

Materials Science

  • MOF-based Heterogeneous Catalysts: Metal-organic frameworks (MOFs) have been explored for their potential in transforming CO2, CO, and CH4 into chemicals, showcasing the role of carbon structures in the clean production of fuels and chemicals. The research indicates MOFs' promise as catalysts or supports in C1 chemistry conversion, which could be relevant for designing materials based on complex carbon structures (Cui et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information about this specific compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Compounds with certain functional groups can be hazardous. For example, compounds with highly reactive groups can be explosive, and compounds with certain types of carbon-nitrogen bonds can be toxic .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include developing new methods for its synthesis, investigating its reactivity, or exploring its potential uses in fields such as materials science or medicine .

Properties

IUPAC Name

6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4(2)6-5(3)7(9)11-8(6)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXQXCWRNTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C1C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232248
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90989-09-6
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90989-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 2
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 3
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 4
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 5
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 6
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

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